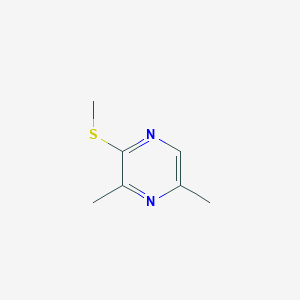

2-Methylthio-3,5-methylpyrazine

Description

Properties

IUPAC Name |

3,5-dimethyl-2-methylsulfanylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLCKAWPCLTOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67952-65-2 | |

| Record name | Pyrazine, methyl(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylthio-3,5-dimethylpyrazine

Abstract

2-Methylthio-3,5-dimethylpyrazine is a potent aroma compound, highly valued in the flavor and fragrance industry for its characteristic roasted, nutty, and coffee-like notes.[1][2] Its synthesis, while not trivial, relies on fundamental principles of heterocyclic chemistry. This guide provides a comprehensive overview of a robust and logical synthetic pathway, designed for controlled, regioselective production. We will dissect a two-step approach commencing with the chlorination of a pyrazinone precursor, followed by a core nucleophilic aromatic substitution to introduce the methylthio moiety. This document explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative chemical principles.

Introduction and Strategic Overview

Pyrazines are a class of heterocyclic aromatic compounds found widely in nature, often generated during the thermal processing of food through the Maillard reaction.[3][4][5] While biosynthetic routes can produce a variety of alkylpyrazines, these methods typically yield complex mixtures and are not well-suited for the specific, targeted synthesis of less common isomers like 2-Methylthio-3,5-dimethylpyrazine.[6][7]

Chemical synthesis offers a direct and controllable alternative. The target molecule's structure—a pyrazine ring with two methyl groups and one methylthio group—lends itself to a logical retrosynthetic analysis. The most strategically sound disconnection is at the carbon-sulfur bond, pointing to a halogenated pyrazine as a key intermediate. This leads to a two-part synthetic strategy:

-

Precursor Synthesis: Conversion of a readily available pyrazinone into a reactive chloro-derivative.

-

Core Reaction: Introduction of the methylthio group via a Nucleophilic Aromatic Substitution (SNAr) reaction.

This approach ensures regiochemical control, allowing for the specific placement of the methylthio group at the C2 position.

Caption: Retrosynthetic analysis of 2-Methylthio-3,5-dimethylpyrazine.

Part I: Synthesis of the Precursor, 2-Chloro-3,5-dimethylpyrazine

Principle of the Reaction

The conversion of a 2-pyrazinone (a cyclic amide or lactam) to a 2-chloropyrazine is a standard transformation in heterocyclic chemistry. This reaction is effectively a dehydration and chlorination, commonly achieved using phosphorus oxychloride (POCl₃).[8] The pyrazinone tautomerizes to its aromatic hydroxy form, which is then converted into a chlorophosphate ester by POCl₃. This ester is an excellent leaving group, which is subsequently displaced by a chloride ion, also supplied by POCl₃, to yield the aromatic 2-chloropyrazine. The reaction is often performed at elevated temperatures to drive it to completion.[9]

Caption: Workflow for the synthesis of 2-Chloro-3,5-dimethylpyrazine.

Experimental Protocol: Chlorination of 3,5-Dimethyl-2-pyrazinone

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethyl-2-pyrazinone (10.0 g, 80.5 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 30 mL, 322 mmol) to the flask. The reaction is exothermic and should be handled with care. A small amount of an organic base like N,N-dimethylaniline (1-2 drops) can be added to catalyze the reaction, though it often proceeds without it.[8]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.

-

Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot in ice-water and extracting with ethyl acetate.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This step is highly exothermic and releases HCl gas; perform it slowly in the back of a fume hood.

-

Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-chloro-3,5-dimethylpyrazine as a colorless oil.[10]

-

Part II: Synthesis of 2-Methylthio-3,5-dimethylpyrazine

Principle of the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Pyrazine, being an electron-deficient heterocycle due to its two electronegative nitrogen atoms, is highly susceptible to nucleophilic attack.[5][11] This is in stark contrast to electron-rich rings like benzene, which resist nucleophilic substitution. The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition Step: The nucleophile (in this case, the thiomethoxide anion, CH₃S⁻) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which significantly stabilizes it and facilitates its formation.[12]

-

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride), yielding the final substituted product.[13]

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: Thiolation of 2-Chloro-3,5-dimethylpyrazine

Disclaimer: This protocol involves flammable solvents and odorous sulfur compounds. It must be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Nucleophile Preparation:

-

In a dry 250 mL three-neck flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (100 mL).

-

Add sodium thiomethoxide (NaSMe) (6.3 g, 90 mmol, ~1.1 equivalents). Alternatively, generate it in situ by carefully adding sodium hydride (NaH, 60% dispersion in mineral oil, 3.6 g, 90 mmol) to the solvent, followed by the slow, dropwise addition of methanethiol (MeSH) or a solution of it at 0 °C.

-

-

Reaction Execution:

-

Dissolve the 2-chloro-3,5-dimethylpyrazine (11.7 g, 82 mmol) obtained from Part I in 20 mL of the reaction solvent.

-

Add the chloropyrazine solution dropwise to the stirred suspension of sodium thiomethoxide at room temperature.

-

After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 300 mL of water.

-

Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and salts.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product, a yellowish oil with a strong nutty/roasted odor, should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-Methylthio-3,5-dimethylpyrazine.

-

Quantitative Data Summary

The following table outlines the typical parameters for the described two-step synthesis. Yields are estimates and can vary based on experimental conditions and purification efficiency.

| Parameter | Step 1: Chlorination | Step 2: Thiolation (SNAr) |

| Primary Reactant | 3,5-Dimethyl-2-pyrazinone | 2-Chloro-3,5-dimethylpyrazine |

| Primary Reagent | Phosphorus Oxychloride (POCl₃) | Sodium Thiomethoxide (NaSMe) |

| Molar Ratio | 1 : 4 (Substrate : Reagent) | 1 : 1.1 (Substrate : Reagent) |

| Solvent | None (POCl₃ acts as solvent) | DMF or THF |

| Temperature | 105-110 °C (Reflux) | 50-60 °C |

| Reaction Time | 3 - 4 hours | 2 - 4 hours |

| Typical Yield | 70 - 85% | 75 - 90% |

References

- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.

- CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.

- Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine.

- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.

- Nucleophilic arom

- 2-chloro-3,5-dimethylpyrazine. ChemBK.

- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. PubMed.

- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH.

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH.

- Phosphorous oxychloride (POCl₃).

- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

- Nucleophilic aromatic substitution reactions of chloropyrimidines.

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?

- Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium c

- (PDF) Chemical biology of cyclization reactions by using POCL3.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

- Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Deriv

- Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. chemconnections.

- 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2. ChemicalBook.

- CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.

- POCl3 for Dehydr

- (Methylthio)methylpyrazine mixture of isomers, = 98 , FG 67952-65-2. Sigma-Aldrich.

Sources

- 1. CN102002006B - Method for preparing 2,3-dimethyl pyrazine - Google Patents [patents.google.com]

- 2. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine | Semantic Scholar [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. chembk.com [chembk.com]

- 11. chemconnections.org [chemconnections.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Foundational Pathway: Maillard Reaction and Pyrazine Synthesis

An In-depth Technical Guide to the Precursors for 2-Methylthio-3,5-dimethylpyrazine Formation

This guide provides a detailed exploration of the chemical precursors and reaction pathways responsible for the formation of 2-Methylthio-3,5-dimethylpyrazine, a significant flavor compound known for its desirable nutty, roasted, and earthy aroma profile.[1] Primarily generated during the thermal processing of food, its synthesis is a complex interplay of precursors originating from proteins and carbohydrates. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who seek a deeper mechanistic understanding of pyrazine formation.

The formation of 2-Methylthio-3,5-dimethylpyrazine is fundamentally rooted in the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[2][3] This reaction is responsible for the flavor and color of a vast array of cooked foods. The overall process can be segmented into three main stages:

-

Initial Stage: Condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to an N-substituted glycosylamine. This subsequently rearranges to form an Amadori or Heyns product.

-

Intermediate Stage: Degradation of the Amadori/Heyns products through various pathways, leading to the formation of highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl. This stage also includes the Strecker degradation of amino acids.

-

Final Stage: Polymerization of reactive intermediates to form high molecular weight brown pigments (melanoidins) and the condensation of smaller reactive molecules to form a wide variety of volatile flavor compounds, including pyrazines.

Pyrazines, as a class, are typically formed through the condensation of two α-aminoketone molecules.[4] These critical α-aminoketone intermediates are generated via the Strecker degradation, where an α-amino acid reacts with a dicarbonyl compound.[5]

Caption: General pathway of the Maillard reaction leading to alkylpyrazine formation.

Part 2: Core Precursors for 2-Methylthio-3,5-dimethylpyrazine

The specific structure of 2-Methylthio-3,5-dimethylpyrazine necessitates a precise combination of precursors to provide its distinct components: the pyrazine ring, two methyl groups, and a methylthio (-SCH₃) group.

The Sulfur Donor: Methionine and Cysteine

The presence of the methylthio group is a definitive indicator that a sulfur-containing amino acid is a required precursor.[6] Methionine (C₅H₁₁NO₂S) and Cysteine (C₃H₇NO₂S) are the primary candidates.

-

Methionine: As a direct source of the methylthio group, methionine is a highly probable precursor. During the Strecker degradation, methionine can react with a dicarbonyl compound to produce methional (the Strecker aldehyde). Methional is a key intermediate that can release methanethiol (CH₃SH), which can then react with other intermediates to attach the methylthio group to the pyrazine ring.

-

Cysteine: Cysteine is also a potent sulfur donor.[5][7] Through Strecker degradation, it can generate hydrogen sulfide (H₂S) and other sulfur-containing fragments. While it doesn't directly provide a methylthio group, H₂S can react with other carbon-containing intermediates in the Maillard reaction to form sulfur-containing flavor compounds. For the specific formation of a methylthio group, a subsequent methylation step would be required, making methionine a more direct precursor for this specific moiety.

The Pyrazine Backbone and Methyl Groups

The 3,5-dimethylpyrazine core is derived from the condensation of amino-carbonyl intermediates. The nitrogen atoms are supplied by amino acids, while the carbon atoms originate from both the amino acids and the initial reducing sugar.

-

α-Dicarbonyls: The degradation of sugars yields α-dicarbonyls like methylglyoxal. These compounds are crucial reactants in the Strecker degradation of amino acids.

-

Amino Acids (Alanine/Threonine): Simple amino acids are required to form the α-aminoketone building blocks.

-

Alanine: Reacting with methylglyoxal, alanine undergoes Strecker degradation to form 2-aminopropan-2-one (aminoacetone). The self-condensation of two aminoacetone molecules is a well-established pathway for the formation of 2,5-dimethylpyrazine.[8]

-

Threonine: Threonine can also serve as a precursor to aminoacetone, further supporting its role in forming the dimethylpyrazine backbone.[9]

-

Proposed Formation Pathway

A plausible pathway for the formation of 2-Methylthio-3,5-dimethylpyrazine involves the convergence of these precursor pathways:

-

Formation of the Dimethylpyrazine Core: Alanine (or another suitable amino acid) reacts with a dicarbonyl (e.g., methylglyoxal) from sugar degradation to form aminoacetone via Strecker degradation.

-

Condensation: Two molecules of aminoacetone condense to form 2,5-dimethyl-dihydropyrazine.

-

Sulfur Introduction: Concurrently, methionine undergoes Strecker degradation to produce methanethiol (CH₃SH).

-

Final Assembly: The highly reactive methanethiol acts as a nucleophile, attacking the dihydropyrazine intermediate. Subsequent oxidation and rearrangement lead to the stable, aromatic 2-Methylthio-3,5-dimethylpyrazine. The substitution at the 2-position is sterically and electronically favored.

Caption: Proposed reaction pathway for 2-Methylthio-3,5-dimethylpyrazine.

Part 3: Experimental Validation and Synthesis

To validate the proposed precursor roles and optimize yield, controlled model systems are essential.

Protocol: Model System for Pyrazine Synthesis

This protocol outlines a typical laboratory-scale experiment to generate sulfur-containing pyrazines.

1. Reagent Preparation:

- Prepare a 0.5 M phosphate buffer solution and adjust the pH to 8.0.

- Create separate 1.0 M stock solutions of Glucose, Alanine, and Methionine in the phosphate buffer.

2. Reaction Assembly:

- In a sealed, pressure-resistant glass vial, combine the precursors in a 1:1:1 molar ratio. For a 10 mL final volume, add:

- 1 mL of 1.0 M Glucose solution.

- 1 mL of 1.0 M Alanine solution.

- 1 mL of 1.0 M Methionine solution.

- 7 mL of 0.5 M phosphate buffer.

- Seal the vial tightly with a PTFE-lined cap.

3. Thermal Reaction:

- Place the sealed vial in a heating block or oven pre-heated to 140°C.[4]

- Heat for 90 minutes.[4]

- After heating, immediately cool the vial in an ice bath to quench the reaction.

4. Extraction and Analysis:

- The volatile compounds are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

- Solid-Phase Microextraction (SPME) is an effective method for extracting the volatiles from the headspace of the vial prior to GC-MS analysis.[10]

- Insert an SPME fiber (e.g., DVB/CAR/PDMS) into the headspace of the cooled vial and expose for 30 minutes at 60°C to adsorb the analytes.

- Inject the fiber into the GC-MS for thermal desorption and analysis.

Analytical Workflow

Caption: Experimental workflow for synthesis and analysis of target pyrazines.

Part 4: Factors Influencing Yield and Selectivity

The formation of 2-Methylthio-3,5-dimethylpyrazine is not guaranteed, as numerous competing reactions occur simultaneously. The yield and selectivity are highly dependent on several factors.

| Factor | Effect on Pyrazine Formation | Rationale & Causality |

| Precursor Ratio | The molar ratio of amino acids to sugar is critical. An excess of amino acids can favor pyrazine formation over browning. | Ensures sufficient nitrogen and sulfur donors are available to react with sugar fragmentation products. Competing reactions (e.g., melanoidin formation) may be limited. |

| Temperature | Higher temperatures (e.g., 120-180°C) accelerate the Maillard reaction and favor the formation of pyrazines and other sulfur compounds.[5] | Provides the necessary activation energy for sugar fragmentation and Strecker degradation pathways. Extremely high temperatures can lead to excessive charring and degradation of desired products. |

| pH | Neutral to slightly alkaline conditions (pH 7-9) generally favor pyrazine formation. | The initial condensation step of the Maillard reaction (amine attacking a carbonyl) is facilitated at higher pH, as the amino group is more nucleophilic in its unprotonated form. |

| Water Activity (a_w) | Intermediate water activity (0.6-0.8) often maximizes reaction rates. | Water is a product of some Maillard reaction steps but a reactant in others (hydrolysis). Too much water can dilute reactants and inhibit the reaction, while too little can reduce reactant mobility. |

Conclusion

The synthesis of 2-Methylthio-3,5-dimethylpyrazine is a sophisticated process governed by the principles of the Maillard reaction. Its formation is critically dependent on the availability of specific precursors: a sulfur-containing amino acid, most directly methionine , to provide the characteristic methylthio group, and simple amino acids like alanine or threonine in conjunction with a reducing sugar to build the 3,5-dimethylpyrazine core. By carefully controlling reaction parameters such as temperature, pH, and precursor ratios, researchers can strategically influence the reaction pathways to maximize the yield of this desirable flavor compound.

References

-

Feng, L., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. National Institutes of Health. Retrieved January 29, 2021, from [Link]

-

Jaeckels, N., et al. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. PubMed. Retrieved March 26, 2008, from [Link]

-

Kuo, M. C., et al. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Perfumer & Flavorist. Retrieved April 6, 2016, from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]

-

Unknown Author. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Retrieved from [Link]

-

Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl). ResearchGate. Retrieved from [Link]

-

Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. Retrieved from [Link]

-

Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. ACS Publications. Retrieved July 15, 2022, from [Link]

-

Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl). PubMed. Retrieved July 15, 2022, from [Link]

-

Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. ACS Publications. Retrieved July 15, 2022, from [Link]

-

Lee, M., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. Retrieved July 16, 2021, from [Link]

-

Cheng, L., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC - PubMed Central. Retrieved from [Link]

-

Brosnan, J. T., & Brosnan, M. E. (2006). The sulfur-containing amino acids: an overview. PubMed. Retrieved from [Link]

Sources

- 1. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sensory Blueprint of 2-Methylthio-3,5-dimethylpyrazine: A Technical Guide for Flavor Scientists and Innovators

Abstract

This technical guide provides an in-depth exploration of the sensory and chemical properties of 2-Methylthio-3,5-dimethylpyrazine, a potent, sulfur-containing pyrazine derivative of significant interest to the flavor and fragrance industry. This document moves beyond a mere recitation of facts to offer a synthesized understanding of its complex sensory profile, the intricacies of its formation during thermal processing, and robust analytical methodologies for its characterization and quantification. By elucidating the causal relationships between its molecular structure and its unique sensory attributes, this guide serves as a critical resource for researchers, product developers, and quality assurance professionals seeking to harness the power of this impactful aroma compound.

Introduction: The Allure of Sulfur-Containing Pyrazines

Pyrazines are a class of heterocyclic nitrogen-containing compounds renowned for their potent and desirable roasted, nutty, and baked aromas, which are hallmarks of thermally processed foods.[1] While alkylpyrazines are widely studied, the introduction of a sulfur-containing substituent, such as a methylthio group, dramatically alters the sensory landscape, often introducing savory, meaty, and complex roasted notes at exceptionally low concentrations. 2-Methylthio-3,5-dimethylpyrazine stands as a quintessential example of this synergistic interplay between the pyrazine core and a sulfur moiety, offering a multifaceted aroma profile that is both powerful and versatile.

This guide will deconstruct the sensory properties of 2-Methylthio-3,5-dimethylpyrazine, providing a comprehensive overview of its organoleptic characteristics, its natural occurrence and formation pathways, and detailed protocols for its analytical determination. The insights provided herein are designed to empower flavor scientists to utilize this compound with precision and creativity in the development of innovative and impactful flavor systems.

The Sensory Profile: A Symphony of Roasted and Earthy Notes

The sensory perception of 2-Methylthio-3,5-dimethylpyrazine is characterized by a complex interplay of nutty, roasted, and earthy aromas, with subtle savory and sulfury undertones. Its potent nature means that even at trace levels, it can significantly influence the overall flavor profile of a food product.

Olfactory and Gustatory Descriptors

The aroma of 2-Methylthio-3,5-dimethylpyrazine is most frequently described as:

-

Primary Notes: Roasted, nutty (specifically roasted almond and hazelnut), and earthy.

-

Secondary Notes: Coffee, cocoa, and savory (cooked meat).[2]

-

Subtle Nuances: Musty and vegetable-like.

In terms of taste, at concentrations of 3 to 10 ppm, it imparts nutty, roasted, and earthy notes with coffee and corn-like nuances.

Sensory Thresholds: The Challenge of Quantification

Determining the precise odor and taste thresholds of highly potent aroma compounds is a complex endeavor, with reported values often varying based on the analytical methodology and the sensory acuity of the panelists. For 2-Methylthio-3,5-dimethylpyrazine, the available literature indicates a detection threshold in the parts-per-billion (ppb) range.

| Sensory Attribute | Threshold Range (in water) | Reference(s) |

| Odor Detection | 4 - 60 ppb | [3] |

It is crucial for researchers to recognize that this range represents the current state of knowledge and that further studies employing standardized methodologies, such as Gas Chromatography-Olfactometry (GC-O) with a trained sensory panel, are necessary to establish a more definitive threshold value.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methylthio-3,5-dimethylpyrazine is essential for its effective application in flavor systems and for the development of accurate analytical methods.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂S |

| Molecular Weight | 154.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.145 g/mL at 25 °C |

| Refractive Index | n20/D 1.583 |

Natural Occurrence and Formation: The Maillard Reaction at its Core

2-Methylthio-3,5-dimethylpyrazine is not typically found in raw or unprocessed foods. Instead, its presence is a hallmark of thermal processing, where it is primarily formed through the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between reducing sugars and amino acids, generating a plethora of flavor and aroma compounds.

The Maillard Reaction Pathway to Methylthiopyrazines

The formation of 2-Methylthio-3,5-dimethylpyrazine involves the interaction of sulfur-containing amino acids, such as methionine or cysteine, with dicarbonyl compounds generated during the Maillard reaction. A high concentration of oxygen has been shown to promote the formation of pyrazines and thioethers in the Maillard reaction between methionine and glucose.[3] The generalized mechanism can be conceptualized as follows:

Caption: Generalized pathway for the formation of 2-Methylthio-3,5-dimethylpyrazine.

The Strecker degradation of methionine leads to the formation of methional, a key sulfur-containing intermediate. This, or other reactive sulfur species, can then react with dihydropyrazine intermediates, which are formed from the condensation of α-aminoketones, to yield the final methylthiopyrazine. The specific substitution pattern on the pyrazine ring is influenced by the nature of the dicarbonyl compounds and other reactants present in the system.

Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of 2-Methylthio-3,5-dimethylpyrazine in complex food matrices require sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, often coupled with a sample preparation technique that effectively isolates and concentrates the volatile pyrazines.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

HS-SPME is a solvent-free, sensitive, and efficient sample preparation method for the analysis of volatile and semi-volatile compounds in a variety of matrices.

Experimental Protocol: HS-SPME-GC-MS Analysis

-

Sample Preparation:

-

Homogenize solid samples (e.g., roasted nuts, coffee beans) to a fine powder.

-

For liquid samples (e.g., coffee brew, savory sauces), use an appropriate volume directly or after dilution.

-

Accurately weigh a known amount of the prepared sample (typically 1-5 g) into a headspace vial.

-

-

Internal Standard Spiking:

-

Add a known concentration of a suitable internal standard (e.g., a deuterated pyrazine analogue) to the sample vial for accurate quantification. This is a critical step for self-validating the method by correcting for variations in extraction efficiency and injection volume.

-

-

HS-SPME Extraction:

-

Seal the vial and place it in a temperature-controlled autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes. The choice of fiber and optimization of extraction time and temperature are crucial for achieving optimal sensitivity and selectivity.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the hot inlet of the GC.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of pyrazines.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min). This gradient ensures the effective separation of compounds with different volatilities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

-

-

Caption: Experimental workflow for the HS-SPME-GC-MS analysis of 2-Methylthio-3,5-dimethylpyrazine.

Applications in the Food and Flavor Industry

The potent and complex sensory profile of 2-Methylthio-3,5-dimethylpyrazine makes it a valuable tool for flavorists in a wide range of applications, including:

-

Savory Flavors: Enhancing the roasted and meaty notes in soups, sauces, gravies, and processed meat products.

-

Snack Foods: Imparting authentic roasted nut and savory profiles to potato chips, crackers, and other snack items.

-

Coffee and Cocoa: Adding depth and complexity to coffee and chocolate flavors, contributing to a richer, more roasted character.

-

Baked Goods: Providing nutty and toasted notes to bread, cookies, and other baked products.[2]

Conclusion: A Key Contributor to the Flavor Lexicon

2-Methylthio-3,5-dimethylpyrazine stands as a testament to the profound impact of sulfur chemistry on the world of flavor. Its potent nutty, roasted, and earthy sensory profile, born from the intricacies of the Maillard reaction, makes it an indispensable tool for creating authentic and impactful flavor experiences. A thorough understanding of its sensory properties, formation pathways, and analytical methodologies, as detailed in this guide, empowers researchers and developers to harness its potential with precision and innovation. As sensory science continues to evolve, further research into the precise sensory thresholds and synergistic effects of this and other sulfur-containing pyrazines will undoubtedly unlock new frontiers in flavor creation.

References

-

Mechanism of pyrazines and thioethers formation promoted by high oxygen concentration in the methionine-glucose Maillard reaction system. (2022). PubMed. [Link]

- Volatile Character-Impact Sulfur Compounds and their Sensory Properties. (n.d.). Google Scholar.

-

Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. (2012). PubMed. [Link]

-

(PDF) Odor Threshold of Some Pyrazines. (n.d.). ResearchGate. [Link]

-

Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PMC - NIH. [Link]

-

Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. (n.d.). ResearchGate. [Link]

-

Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. (n.d.). ResearchGate. [Link]

-

Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). NIH. [Link]

-

Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). PubMed. [Link]

-

Heterocyclics, Pyrazines, & Sulfur. (n.d.). Advanced Biotech. [Link]

-

Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. (n.d.). ResearchGate. [Link]

-

Effect of puffing treatment on volatile components of green tea explored by gas chromatography–mass spectrometry and gas chromatography-olfactometry. (2024). PMC - NIH. [Link]

-

Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. (2025). PubMed. [Link]

-

Sulfur-containing malodorant vapors enhance responsiveness to the sensory irritant capsaicin. (2008). PubMed. [Link]

-

Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). MDPI. [Link]

-

Pyrazines. (n.d.). Leffingwell & Associates. [Link]

-

2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2. (n.d.). The Good Scents Company. [Link]

-

Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Olfactory Threshold of 2-Methylthio-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the olfactory threshold of 2-Methylthio-3,5-dimethylpyrazine, a potent aroma compound with significant interest in the flavor, fragrance, and pharmaceutical industries. Recognizing the current gap in publicly available data for the pure isomer, this document furnishes a robust framework for its determination, encompassing chemical synthesis, purification, and detailed sensory and instrumental analysis protocols.

Introduction: The Aromatic Significance of 2-Methylthio-3,5-dimethylpyrazine

2-Methylthio-3,5-dimethylpyrazine is a sulfur-containing heterocyclic compound belonging to the pyrazine family. Pyrazines are renowned for their potent and diverse aroma profiles, often contributing roasted, nutty, and earthy notes to a wide variety of cooked and fermented foods.[1] The introduction of a methylthio group to the dimethylpyrazine structure imparts a unique and potent character, often described as having roasted almond, hazelnut, and vegetable-like aromas.[2]

While the olfactory properties of pyrazine mixtures containing this compound are noted, a precise olfactory threshold for the pure 2-Methylthio-3,5-dimethylpyrazine isomer is not well-documented in scientific literature. A reported detection threshold for a mixture of (methylthio)methylpyrazine isomers, which includes the target compound, ranges from 4 to 60 parts per billion (ppb).[2] This guide provides the scientific foundation and detailed methodologies to precisely determine this value for the specific isomer.

Table 1: Chemical and Physical Properties of 2-Methylthio-3,5-dimethylpyrazine and Related Isomers

| Property | 2-Methylthio-3,5-dimethylpyrazine | (Methylthio)methylpyrazine (mixture of isomers) |

| Molecular Formula | C₇H₁₀N₂S | C₇H₁₀N₂S |

| Molecular Weight | 154.23 g/mol | 154.23 g/mol |

| CAS Number | 67952-65-2 | 67952-65-2 |

| Appearance | Colorless to pale yellow liquid | Clear mobile liquid, colorless to pale yellow |

| Odor Description | Roasted, nutty, meaty, vegetable-like | Roasted almond, hazelnut, vegetable aroma[2] |

| Density (at 25 °C) | ~1.145 g/mL | 1.141 - 1.150 g/mL[3] |

| Refractive Index (at 20 °C) | ~1.583 | 1.5800 - 1.5850[3] |

| Solubility | Insoluble in water | Insoluble in water[3] |

The Science of Olfaction: From Molecule to Perception

The detection of an odorant like 2-Methylthio-3,5-dimethylpyrazine is a complex biological process initiated by the interaction of the volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.

The Olfactory Receptor Family

Pyrazines are detected by a specific subset of G-protein coupled receptors (GPCRs). Research has identified the human odorant receptor OR5K1 as a specialized receptor for several pyrazine-based key food odorants and semiochemicals. While the specific interaction of 2-Methylthio-3,5-dimethylpyrazine with OR5K1 has not been explicitly detailed, the structural similarities to other known pyrazine agonists suggest it is a likely candidate for binding and activation.

The Canonical Olfactory Signaling Pathway

The binding of an odorant to its cognate OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This process is crucial for converting the chemical signal into an electrical signal that the brain can interpret.

This signaling cascade results in the depolarization of the olfactory sensory neuron, generating an action potential that travels to the olfactory bulb in the brain, where the information is processed, leading to the perception of the characteristic nutty and roasted aroma of 2-Methylthio-3,5-dimethylpyrazine.

Synthesis and Purification of High-Purity 2-Methylthio-3,5-dimethylpyrazine

A critical prerequisite for accurate olfactory threshold determination is the use of a high-purity standard of the target compound. The common synthesis route starting from 2-chloro-3,5-dimethylpyrazine with sodium thiomethoxide can lead to a mixture of isomers. Therefore, a specific synthesis and rigorous purification are paramount.

Proposed Synthesis Workflow

A plausible synthetic route to obtain 2-Methylthio-3,5-dimethylpyrazine involves the direct thiomethylation of 2,5-dimethylpyrazine.

Detailed Experimental Protocol

-

Lithiation: Dissolve 2,5-dimethylpyrazine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

-

Thiolation: Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. Stir for a designated period to ensure complete lithiation. Subsequently, add dimethyl disulfide dropwise to the cooled solution.

-

Quenching and Extraction: Allow the reaction to warm to room temperature. Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2-Methylthio-3,5-dimethylpyrazine isomer.

-

Purity Verification: Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Olfactory Threshold: A Dual-Approach Protocol

A robust determination of the olfactory threshold requires a combination of instrumental and sensory analysis.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4] This allows for the identification of odor-active compounds in a sample. For sulfur-containing compounds like 2-Methylthio-3,5-dimethylpyrazine, a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD), is highly recommended for parallel analysis to confirm the elution of the sulfur-containing peak.

Table 2: Recommended GC-O and GC-SCD Parameters

| Parameter | GC-O | GC-SCD |

| Column | Non-polar (e.g., DB-5) or polar (e.g., DB-WAX) capillary column | Sulfur-specific low-bleed column (e.g., DB-Sulfur SCD) |

| Injection | Splitless or cool on-column | Splitless or cool on-column |

| Oven Program | Optimized for separation of pyrazines (e.g., 40 °C hold for 2 min, ramp to 250 °C at 5 °C/min) | Optimized for separation of sulfur compounds |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Detector | Human nose (sniffing port) | Sulfur Chemiluminescence Detector |

| Effluent Split | Y-splitter to sniffing port and FID/MS | Direct to SCD |

Sensory Evaluation: The 3-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a standardized and reliable approach for determining detection thresholds, as outlined in ASTM E679.

-

Select a panel of at least 15-20 individuals.

-

Screen panelists for their ability to detect the target odorant and for any specific anosmias.

-

Train panelists on the 3-AFC procedure and familiarize them with the aroma of 2-Methylthio-3,5-dimethylpyrazine.

-

Stock Solution: Prepare a stock solution of high-purity 2-Methylthio-3,5-dimethylpyrazine in a suitable solvent (e.g., ethanol).

-

Serial Dilutions: Prepare a series of ascending concentrations in odor-free water, typically in a geometric progression (e.g., a factor of 2 or 3).

-

Presentation: For each concentration level, present three samples to each panelist: two blanks (odor-free water) and one containing the pyrazine dilution. The order of presentation should be randomized.

-

Evaluation: Instruct each panelist to sniff the headspace of each sample and identify the "odd" one.

-

Data Collection: Record the number of correct identifications at each concentration level.

The individual threshold is the geometric mean of the last concentration not detected and the first concentration correctly identified. The group's best-estimate threshold is the geometric mean of the individual thresholds.

Conclusion and Future Perspectives

While a definitive olfactory threshold for pure 2-Methylthio-3,5-dimethylpyrazine remains to be published, this guide provides a scientifically rigorous framework for its determination. By combining a targeted synthesis and purification strategy with validated instrumental and sensory analysis protocols, researchers can accurately establish this crucial value. A precise understanding of the olfactory threshold of this potent aroma compound will enable more refined applications in the flavor and fragrance industries and provide valuable data for structure-activity relationship studies in the field of chemosensory science. Further research into the specific interactions of sulfur-containing pyrazines with olfactory receptors will undoubtedly deepen our understanding of the molecular basis of olfaction.

References

-

Zhang, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24), e01924-19. [Link]

-

Feng, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 447. [Link]

-

Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science, 52(4), 1147-1147. [Link]

-

Ventos. 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. [Link]

-

Lee, J. H., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. [Link]

-

Scent.vn. 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4). [Link]

-

The Good Scents Company. 2-methyl thio-3,5 or 6-methyl pyrazine. [Link]

-

The Good Scents Company. 2-methyl-3-(methyl thio) pyrazine. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Versatility of Pyrazines in Flavor Creation: Focus on 2-Methylthio-3,5-Methylpyrazine. [Link]

-

Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(49), 15134–15142. [Link]

-

OI Analytical. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]

-

Agilent Technologies. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. [Link]

-

Rochat, S., et al. (2007). Analysis of sulfur compounds from the in-oven roast beef aroma by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1147(1), 85-93. [Link]

-

Shimadzu. Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. [Link]

Sources

The Pivotal Role of 2-Methylthio-3,5-dimethylpyrazine in the Rich Tapestry of Meat Flavor: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-methylthio-3,5-dimethylpyrazine, a key volatile compound that significantly contributes to the desirable roasted, nutty, and meaty flavor profiles of cooked meat products. We will delve into the intricate chemical pathways of its formation, primarily through the Maillard reaction and Strecker degradation, with a focus on the essential role of sulfur-containing precursors. This guide will also present detailed analytical methodologies for the extraction, identification, and quantification of this potent odorant in complex meat matrices, leveraging techniques such as Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we will examine its sensory properties, including flavor thresholds and its nuanced contribution to the overall flavor of various meat products. This document is intended for researchers, scientists, and flavor development professionals seeking a comprehensive understanding of this critical flavor compound.

Introduction: The Aromatic Signature of Cooked Meat

The flavor of cooked meat is a complex symphony of hundreds of volatile compounds, orchestrated primarily by the Maillard reaction and lipid oxidation during the heating process. Among these, pyrazines are a class of heterocyclic nitrogen-containing compounds renowned for their roasted, nutty, and toasted aromas.[1] A particularly impactful subset of these are the sulfur-containing pyrazines, which often possess exceptionally low odor thresholds and impart distinct savory and meaty notes.[2] This guide focuses on a prominent member of this group, 2-methylthio-3,5-dimethylpyrazine, a compound that plays a vital role in defining the characteristic and appealing aroma of cooked meat. Its potent flavor profile, described as nutty, roasted, and meaty with vegetable-like undertones, makes it an indispensable component of a desirable meat flavor.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-methylthio-3,5-dimethylpyrazine is fundamental to its analysis and application in flavor science.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂S | |

| Molecular Weight | 140.21 g/mol | |

| CAS Number | 67952-65-2 (for the isomeric mixture) | |

| FEMA Number | 3208 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Nutty, roasted, meaty, vegetable-like | [3] |

| Taste Profile | Nutty, roasted, earthy, with coffee and corn nuances at 3-10 ppm | [3] |

| Odor Threshold | 4 to 60 ppb (parts per billion) | [3] |

The Genesis of Flavor: Formation Pathways

The formation of 2-methylthio-3,5-dimethylpyrazine in meat is a direct consequence of the complex chemical transformations that occur during cooking. The primary routes are the Maillard reaction and the associated Strecker degradation of specific amino acids.

The Maillard Reaction: A Flavor Factory

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that is initiated by heat.[4] This intricate cascade of reactions generates a plethora of flavor and aroma compounds, including the pyrazine backbone of our target molecule. The initial steps involve the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns compound.[4] Subsequent degradation of these intermediates leads to the formation of α-dicarbonyl compounds, which are crucial for pyrazine synthesis.[5]

Strecker Degradation: The Source of Sulfur

The Strecker degradation is a critical component of the Maillard reaction, involving the interaction of α-dicarbonyl compounds with amino acids.[6] This reaction leads to the formation of Strecker aldehydes, which contribute to the overall aroma profile, and α-aminoketones, which are direct precursors to pyrazines.[6]

For the formation of 2-methylthio-3,5-dimethylpyrazine, the sulfur-containing amino acids, cysteine and methionine, are of paramount importance.[7] The Strecker degradation of these amino acids yields highly reactive sulfur-containing compounds, such as methanethiol (from methionine) and hydrogen sulfide (from cysteine).[2]

Proposed Formation Mechanism of 2-Methylthio-3,5-dimethylpyrazine

The formation of 2-methylthio-3,5-dimethylpyrazine is believed to occur through a multi-step process:

-

Formation of the Pyrazine Ring: The condensation of two molecules of an α-aminoketone, derived from the Strecker degradation of amino acids like alanine, leads to the formation of a dihydropyrazine intermediate. Subsequent oxidation of this intermediate yields a stable dimethylpyrazine.[8]

-

Generation of a Sulfur Nucleophile: The Strecker degradation of methionine produces methional, which can further degrade to methanethiol (CH₃SH), a potent nucleophile.[2]

-

Nucleophilic Substitution: The final step involves the nucleophilic attack of the methanethiolate anion (CH₃S⁻) on the dimethylpyrazine ring. This reaction is likely facilitated by the electron-deficient nature of the pyrazine ring. While the exact mechanism of this substitution on the pyrazine ring in a food matrix is complex and not fully elucidated, it is the key step that introduces the characteristic methylthio group.

Caption: Formation pathway of 2-methylthio-3,5-dimethylpyrazine.

Analytical Methodologies for Quantification in Meat

The accurate quantification of 2-methylthio-3,5-dimethylpyrazine in meat products is essential for understanding its contribution to flavor and for quality control. Due to its volatile nature and the complexity of the meat matrix, a robust analytical workflow is required. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and effective technique.[9][10]

Experimental Protocol: HS-SPME-GC-MS Analysis

Objective: To extract and quantify 2-methylthio-3,5-dimethylpyrazine from a cooked meat sample.

Materials:

-

Cooked meat sample (e.g., beef, pork, chicken)

-

Homogenizer

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated agitator for SPME

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., a deuterated analog or a structurally similar pyrazine not present in the sample)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight (e.g., 2-5 g) of the cooked meat sample.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in the heated agitator.

-

Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[10]

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the volatile compounds.[11]

-

-

GC-MS Analysis:

-

Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography:

-

Column: Use a suitable capillary column for separation (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical program would be: start at 40°C, hold for 2-5 minutes, then ramp up at 5-10°C/min to a final temperature of 230-250°C, and hold for 5-10 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: For identification, a full scan mode (e.g., m/z 40-350) is used.

-

Quantification Mode: For accurate quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is recommended, using specific ions for 2-methylthio-3,5-dimethylpyrazine and the internal standard.

-

-

-

Quantification:

-

Identify the peak for 2-methylthio-3,5-dimethylpyrazine based on its retention time and mass spectrum.

-

Construct a calibration curve using standard solutions of the analyte and the internal standard.

-

Calculate the concentration of 2-methylthio-3,5-dimethylpyrazine in the meat sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Caption: HS-SPME-GC-MS experimental workflow for pyrazine analysis.

Sensory Impact and Flavor Contribution

The sensory perception of 2-methylthio-3,5-dimethylpyrazine is a key determinant of its importance in meat flavor. Its potent and complex aroma profile allows it to significantly influence the overall flavor even at very low concentrations.

Aroma and Taste Profile

As previously mentioned, the aroma of 2-methylthio-3,5-dimethylpyrazine is consistently described as nutty, roasted, and meaty, with savory and sometimes vegetable-like nuances.[3] Its taste at the parts-per-million level is characterized as nutty, roasted, and earthy, with hints of coffee and corn.[3] This multifaceted sensory profile enables it to contribute to the desirable "browned" and "roasted" notes that are highly sought after in cooked meat.

Flavor Thresholds

The flavor threshold of a compound is the lowest concentration at which it can be detected by the human senses. Sulfur-containing compounds are notorious for their extremely low odor thresholds, and 2-methylthio-3,5-dimethylpyrazine is no exception. Its reported odor detection threshold is in the range of 4 to 60 parts per billion (ppb).[3] This high potency underscores its significance as a key impact compound in meat flavor.

Contribution to Overall Meat Flavor

The contribution of 2-methylthio-3,5-dimethylpyrazine to the overall flavor of meat is not simply additive. It interacts synergistically with other volatile compounds generated during cooking, such as other pyrazines, furans, and aldehydes from lipid oxidation, to create a well-rounded and authentic meat flavor. For instance, in roasted chicken, pyrazines like 2,5-dimethylpyrazine have been shown to be crucial for the characteristic roasty aroma.[12] The presence of the methylthio group adds a savory, meaty depth that complements the nutty and roasted notes of the pyrazine backbone.

While highly desirable at optimal concentrations, it is important to note that an excess of sulfur-containing compounds can lead to undesirable "off-notes," often described as rubbery or overly sulfurous. Therefore, understanding and controlling the formation of 2-methylthio-3,5-dimethylpyrazine is critical for achieving a balanced and appealing meat flavor profile.

Regulatory Status

2-Methylthio-3,5-dimethylpyrazine, as part of the broader category of methylthiomethylpyrazines, is recognized as a flavoring substance by regulatory bodies. In the United States, it is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with the FEMA number 3208. This designation allows for its use as a flavoring agent in food products.

Conclusion and Future Perspectives

2-Methylthio-3,5-dimethylpyrazine is a cornerstone of the savory and roasted flavor profile of cooked meat. Its formation through the Maillard reaction and Strecker degradation of sulfur-containing amino acids highlights the intricate chemistry that underpins our sensory experience of food. The analytical methodologies outlined in this guide provide a robust framework for its quantification, enabling a deeper understanding of its role in different meat products and under various processing conditions.

Future research should focus on elucidating the precise reaction kinetics and the influence of various factors, such as pH, water activity, and the presence of antioxidants, on the formation of this key flavor compound. Furthermore, detailed sensory studies on the synergistic and antagonistic interactions of 2-methylthio-3,5-dimethylpyrazine with other volatile compounds will provide invaluable insights for the development of next-generation meat flavors and plant-based meat alternatives that can more accurately replicate the complex and desirable taste of cooked meat.

References

- BenchChem. (2025).

- Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.

- Pickering, G. J., & Reynolds, A. G. (2012). Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. Journal of Food Science, 77(10), S352-S357.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Scent: Understanding Sensory Properties of 2-Methyl-3-(methylthio)pyrazine.

- Leffingwell & Associ

- Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 269.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyrazines in Flavor Creation: Focus on 2-Methylthio-3,5-Methylpyrazine.

- Kerth, C. R. (2013). The Chemistry of Beef Flavor.

- Hofmann, T., & Schieberle, P. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(45), 14389-14398.

- Cerny, C., & Schieberle, P. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(12), 3180-3185.

- Yaylayan, V. A. (2003). The Maillard Reaction: Radicals and Flavor. In The Maillard Reaction in Foods and Medicine.

- Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science, 52(4), 1098-1099.

- Feng, L., et al. (2022). Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(37), 11643-11651.

- Li, X., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 964.

- Tan, T. C., et al. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. Foods, 11(19), 3138.

- Bower, C. K., et al. (2023). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. Foods, 12(7), 1464.

- Shimadzu Scientific Instruments. (n.d.).

- Lund University Publications. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS.

- Fischer, J. (2016). Meat analysis: Method validation for boar taint analytics by SPME-GC/MS.

- The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.

- Zhao, Y., et al. (2019). Identification of 2-Hydroxymethyl-3,6-diethyl-5-methylpyrazine as a Key Retronasal Burnt Flavor Compound in Soy Sauce Aroma Type Baijiu Using Sensory-Guided Isolation Assisted by Multivariate Data Analysis. Journal of Agricultural and Food Chemistry, 67(10), 2929-2937.

- Wang, Y., et al. (2024).

- Li, Y., et al. (2023).

- Hartel, R. W., & von Elbe, J. H. (2019). The Maillard Reaction. In Food Chemistry (pp. 381-404). Springer, Cham.

- Jones, G., & Jones, C. P. (2018). Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... Chemistry–A European Journal, 24(53), 14166-14173.

- Jayasena, D. D., et al. (2013). Flavour Chemistry of Chicken Meat: A Review. Asian-Australasian Journal of Animal Sciences, 26(5), 732.

- De Kimpe, N., & Stevens, C. (2010). Convenient Procedure for the α-Methylation of Simple Pyridines.

- Kim, D. G., et al. (2022). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry, 373, 131463.

- Parker, J. K., et al. (2017).

Sources

- 1. nbinno.com [nbinno.com]

- 2. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 3. nbinno.com [nbinno.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. datapdf.com [datapdf.com]

- 7. ab :: Animal Bioscience [animbiosci.org]

- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. gcms.cz [gcms.cz]

- 12. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of 2-Methylthio-3,5-dimethylpyrazine

An In-Depth Technical Guide to the Chemical Properties of 2-Methylthio-3,5-dimethylpyrazine

Introduction

2-Methylthio-3,5-dimethylpyrazine is a potent, sulfur-containing heterocyclic compound that holds a significant position in the landscape of flavor and fragrance chemistry. As a member of the pyrazine family, it is renowned for its deep, complex aroma profile, characterized by roasted, nutty, and earthy notes with nuances of coffee and cocoa.[1][2] These sensory characteristics are primarily developed during the thermal processing of food through the Maillard reaction, making this compound a key contributor to the desirable flavors in a vast array of products.[3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized understanding of the compound's core chemical properties, from its molecular structure and synthesis to its spectroscopic signature and chemical reactivity. The methodologies and protocols described herein are designed to be self-validating, providing a framework for the accurate characterization and effective application of this versatile molecule.

Chemical Identity and Molecular Structure

Correctly identifying the molecule is the foundation of all subsequent scientific inquiry. 2-Methylthio-3,5-dimethylpyrazine is a specific isomer whose properties are distinct from other commercially available (methylthio)methylpyrazine mixtures.[1][4]

Table 1: Chemical Identifiers for 2-Methylthio-3,5-dimethylpyrazine

| Identifier | Value |

| IUPAC Name | 2-methyl-3-(methylthio)-5,6-dimethylpyrazine |

| Synonyms | 3,5-Dimethyl-2-(methylthio)pyrazine |

| CAS Number | 67952-65-2[5] |

| Molecular Formula | C₇H₁₀N₂S |

| Molecular Weight | 154.23 g/mol |

| FEMA Number | 3208 (for isomeric mixture)[5] |

The molecular architecture, consisting of a pyrazine ring substituted with two methyl groups and one methylthio group, dictates its unique physicochemical and sensory properties.

Caption: 2D Structure of 2-Methylthio-3,5-dimethylpyrazine.

Physicochemical Properties

The physical properties of a flavor compound directly influence its behavior in different matrices, its release during consumption, and its overall sensory impact. 2-Methylthio-3,5-dimethylpyrazine is a high-impact aroma chemical, meaning a very low concentration is needed to be detected.[1]

Table 2: Physicochemical Data for 2-Methylthio-3,5-dimethylpyrazine (and related isomers)

| Property | Value | Significance | Source |

| Appearance | Clear, colorless to pale yellow liquid | Indicates purity; color may develop on storage. | [5] |

| Odor Profile | Roasted, nutty, meaty, vegetable-like | Defines its primary application as a flavorant. | [5] |

| Aroma Threshold | 4 to 60 ppb (parts per billion) | Demonstrates its high potency as an aroma compound. | [1] |

| Density (25°C) | ~1.145 g/mL | Important for formulation and volume-to-mass conversions. | [1] |

| Refractive Index (n20/D) | ~1.583 | A key quality control parameter for purity assessment. | [1] |

| Boiling Point | 210-214 °C at 760 mmHg | Its relatively high boiling point affects its volatility and retention in food during cooking. | [6] |

| Flash Point | 193 °F / 89.4 °C (Tag Closed Cup) | Classifies the material as combustible; crucial for handling and shipping regulations. | [7] |

| Solubility | Insoluble in water; Soluble in alcohol | Dictates suitable solvents for creating flavor solutions and stock preparations. | [5][6] |

Synthesis and Quality Control

While commercial production often involves the reaction of 2-methylchloropyrazine to yield a mixture of isomers, the targeted synthesis of 2-Methylthio-3,5-dimethylpyrazine is necessary for high-purity applications and research.[1] The most logical and direct pathway is a nucleophilic aromatic substitution reaction starting from 2-chloro-3,5-dimethylpyrazine.

Proposed Synthetic Workflow

This pathway involves the displacement of the chloro group by a methylthiolate nucleophile. The choice of the sulfur source and reaction conditions is critical to achieving a high yield and purity.

Caption: Proposed workflow for the synthesis of 2-Methylthio-3,5-dimethylpyrazine.

General Experimental Protocol

Causality: This protocol is designed to facilitate a clean substitution reaction. A polar aprotic solvent like DMF or DMSO is chosen to solvate the sodium thiomethoxide cation, enhancing the nucleophilicity of the thiolate anion. The reaction is performed under an inert atmosphere to prevent the oxidation of the thiol.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes.

-

Reagent Addition: To the flask, add 2-chloro-3,5-dimethylpyrazine (1.0 eq) and a suitable polar aprotic solvent (e.g., N,N-dimethylformamide).

-

Nucleophile Addition: While stirring, add sodium thiomethoxide (1.1-1.2 eq) portion-wise. An exothermic reaction may be observed. Maintain the temperature below 40°C using an ice bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to 60-80°C and monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual solvent and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield the final product.

Quality Control

The purity of flavor and fragrance compounds is paramount, as trace impurities can introduce undesirable off-notes.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile compounds like pyrazines.[8] A high-purity sample (>99%) should show a single major peak in the gas chromatogram with the expected mass spectrum.[2]

Spectroscopic Characterization

While a comprehensive, publicly available experimental dataset for this specific isomer is scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds. These predictions provide a robust framework for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure. For 2-Methylthio-3,5-dimethylpyrazine, the ¹H and ¹³C NMR spectra are expected to be relatively simple and highly informative.[9][10]

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Proton | ~8.0 - 8.2 | Singlet (s) | Pyrazine ring H (at C6) |

| ~2.55 - 2.65 | Singlet (s) | Pyrazine-CH₃ (at C3 or C5) | |

| ~2.50 - 2.60 | Singlet (s) | Pyrazine-CH₃ (at C5 or C3) | |

| ~2.45 - 2.55 | Singlet (s) | S-CH₃ | |

| ¹³C NMR | Predicted δ (ppm) | Carbon Type | Assignment |

| Carbon | ~155 - 160 | Quaternary (C) | Pyrazine C-S (at C2) |

| ~150 - 155 | Quaternary (C) | Pyrazine C-CH₃ (at C3 or C5) | |

| ~148 - 153 | Quaternary (C) | Pyrazine C-CH₃ (at C5 or C3) | |

| ~140 - 145 | Methine (CH) | Pyrazine C-H (at C6) | |

| ~20 - 22 | Methyl (CH₃) | Pyrazine-CH₃ (at C3 or C5) | |

| ~19 - 21 | Methyl (CH₃) | Pyrazine-CH₃ (at C5 or C3) | |

| ~13 - 15 | Methyl (CH₃) | S-CH₃ |

Rationale for Predictions: The aromatic proton is expected to be significantly downfield due to the deshielding effect of the electronegative nitrogen atoms in the pyrazine ring. The methyl groups attached to the ring will appear as singlets around 2.5-2.6 ppm, a typical region for methyl groups on aromatic heterocyclic systems.[11] The sulfur-bound methyl group (S-CH₃) is slightly more shielded and should appear further upfield. Carbon chemical shifts are predicted based on the aromaticity and substitution patterns of the pyrazine ring.[12]

Mass Spectrometry (MS)